5-bromo-6-methyl-8-nitroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

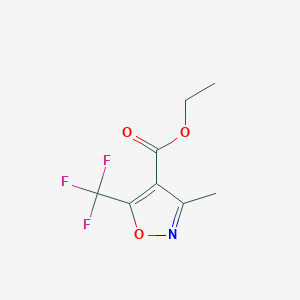

“5-bromo-6-methyl-8-nitroquinoline” is a quinoline derivative. Quinoline is a nitrogen-based heterocyclic aromatic compound . It’s a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

Quinoline and its derivatives can be synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular formula of “5-bromo-6-methyl-8-nitroquinoline” is C10H7BrN2O2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Specific reactions involving “5-bromo-6-methyl-8-nitroquinoline” are not available in the retrieved data.Physical And Chemical Properties Analysis

The molecular weight of “5-bromo-6-methyl-8-nitroquinoline” is 283.083 . Other specific physical and chemical properties are not available in the retrieved data.将来の方向性

Quinoline and its derivatives continue to be a focus in the field of medicinal chemistry due to their versatile applications . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of quinoline derivatives . Additionally, the exploration of the biological and pharmaceutical activities of various quinoline derivatives may continue .

作用機序

Target of Action

5-Bromo-6-Methyl-8-Nitroquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are vital in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . .

Mode of Action

Quinoline derivatives generally exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways due to their broad spectrum of bio-responses .

Result of Action

Quinoline derivatives are known to have a wide range of pharmacological activities .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-6-methyl-8-nitroquinoline involves the bromination of 6-methyl-8-nitroquinoline using bromine in acetic acid.", "Starting Materials": [ "6-methyl-8-nitroquinoline", "Bromine", "Acetic acid" ], "Reaction": [ "To a solution of 6-methyl-8-nitroquinoline in acetic acid, add bromine dropwise with stirring.", "Maintain the reaction mixture at room temperature for several hours.", "Filter the resulting precipitate and wash with water.", "Recrystallize the product from a suitable solvent to obtain 5-bromo-6-methyl-8-nitroquinoline." ] } | |

CAS番号 |

326798-95-2 |

製品名 |

5-bromo-6-methyl-8-nitroquinoline |

分子式 |

C10H7BrN2O2 |

分子量 |

267.1 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。